molecular formula C14H9BrN4O2 B14981870 4-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate

4-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate

Cat. No.: B14981870
M. Wt: 345.15 g/mol
InChI Key: VRVDCAFJKBKLQE-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate is a compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-bromobenzoate typically involves the formation of the tetrazole ring followed by esterification with 4-bromobenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions . The esterification step can be carried out using standard esterification techniques with 4-bromobenzoic acid and appropriate catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while cycloaddition can produce complex heterocyclic structures .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-bromobenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to participate in diverse chemical reactions and its stability under various conditions make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H9BrN4O2

Molecular Weight

345.15 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 4-bromobenzoate

InChI

InChI=1S/C14H9BrN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H

InChI Key

VRVDCAFJKBKLQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Br

Origin of Product

United States

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